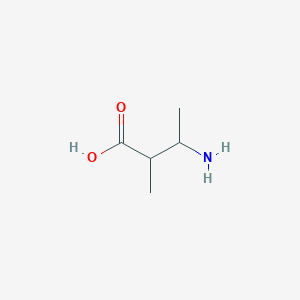

3-Amino-2-methylbutanoic acid

Beschreibung

BenchChem offers high-quality 3-Amino-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-2-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(4(2)6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWPLOJQTOADRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337317 |

Source

|

| Record name | 3-Amino-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32723-74-3 |

Source

|

| Record name | 3-Amino-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Amino-2-methylbutanoic Acid (CAS: 32723-74-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methylbutanoic acid, a β-amino acid with the CAS number 32723-74-3, represents a class of compounds with significant potential in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids can confer unique structural and functional properties to peptides and small molecules, including enhanced proteolytic stability. This technical guide provides a comprehensive overview of the known properties of 3-Amino-2-methylbutanoic acid, including its physicochemical characteristics, and discusses general experimental protocols for its synthesis and characterization. Furthermore, it explores the broader biological significance of β-amino acids and their potential roles in signaling pathways and therapeutic applications.

Physicochemical Properties

Precise experimental data for 3-Amino-2-methylbutanoic acid with CAS number 32723-74-3 is not extensively available in public literature. The following tables summarize computed data from reputable chemical databases and provide general characteristics expected for a compound of this nature.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | PubChem[1] |

| Molecular Weight | 117.15 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-2-methylbutanoic acid | PubChem[1] |

| CAS Number | 32723-74-3 | PubChem[1] |

| XLogP3-AA (Predicted) | -1.3 | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem |

Table 2: Experimental Physicochemical Properties (Data Not Available)

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Note: The lack of readily available experimental data suggests that this specific isomer may be less common or that its properties have not been extensively published in peer-reviewed literature. Researchers are advised to perform experimental determination of these properties for any practical applications.

Spectroscopic Data

Experimental spectroscopic data for 3-Amino-2-methylbutanoic acid (CAS 32723-74-3) is not currently available in public spectral databases. The following sections describe the expected spectral characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the two methine protons on the backbone, and the amine protons. The chemical shifts and coupling patterns will be dependent on the specific stereoisomer.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the carboxylic acid carbon, the two methine carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-2-methylbutanoic acid is expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amine): A moderate band around 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong band around 1700-1725 cm⁻¹.

-

N-H bend (Amine): A band in the region of 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 117. Common fragmentation patterns for amino acids include the loss of the carboxyl group (M-45).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 3-Amino-2-methylbutanoic acid with CAS number 32723-74-3 are not readily found in the literature. However, general synthetic strategies for β-amino acids can be adapted.

General Synthesis of β-Amino Acids

A common approach for the synthesis of β-amino acids is the Arndt-Eistert homologation of an α-amino acid. This two-step procedure involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) yields the homologous β-amino acid.

Below is a generalized workflow for this synthesis.

Caption: Generalized Arndt-Eistert homologation for β-amino acid synthesis.

Methodology:

-

N-Protection: The starting α-amino acid (e.g., valine) is protected with a suitable protecting group for the amine functionality (e.g., Boc, Cbz).

-

Acid Chloride Formation: The N-protected α-amino acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Diazoketone Formation: The acid chloride is reacted with diazomethane in an inert solvent to yield the α-diazoketone.

-

Wolff Rearrangement: The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., Ag₂O) or photochemically, in the presence of water to produce the N-protected β-amino acid.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the free β-amino acid.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Biological Significance and Potential Applications

While specific biological roles for 3-Amino-2-methylbutanoic acid are not well-documented, the broader class of β-amino acids is of significant interest in drug discovery and development.

Role in Peptide and Peptidomimetic Chemistry

The incorporation of β-amino acids into peptide sequences can lead to peptidomimetics with enhanced resistance to enzymatic degradation by proteases. This is due to the altered backbone structure that is not recognized by the active sites of these enzymes. This property is highly desirable for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Potential Therapeutic Applications

β-Amino acids and their derivatives have been explored for a variety of therapeutic applications, including:

-

Antimicrobial agents: β-peptides can adopt stable secondary structures that mimic the amphipathic nature of natural antimicrobial peptides, allowing them to disrupt microbial membranes.

-

Enzyme inhibitors: The unique conformations of β-amino acid-containing peptides can be designed to target the active sites of enzymes with high specificity and affinity.

-

Modulators of Protein-Protein Interactions: β-peptides can be designed to mimic the secondary structures of proteins, such as α-helices, and thereby disrupt protein-protein interactions that are critical for disease processes.

The general workflow for the development of a β-amino acid-based therapeutic is outlined below.

Caption: Drug development workflow for β-amino acid-based therapeutics.

Signaling Pathways

Specific signaling pathways directly modulated by 3-Amino-2-methylbutanoic acid have not been identified. However, as a structural analog of natural amino acids, it is conceivable that it could interact with various biological targets. The metabolic fate of β-amino acids can vary, but a potential pathway involves transamination and subsequent entry into fatty acid metabolism.

The diagram below illustrates a hypothetical metabolic pathway for a generic β-amino acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-2-methylbutanoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

| Property | 3-Amino-2-methylbutanoic acid (Computed) | L-Valine (2-amino-3-methylbutanoic acid) (Experimental) | Data Source |

| Molecular Formula | C5H11NO2 | C5H11NO2 | N/A |

| Molecular Weight | 117.15 g/mol | 117.15 g/mol | PubChem |

| Melting Point | Not available | Decomposes at 315 °C | ChemBK |

| Boiling Point | Not available | 213.6 °C at 760 mmHg | ChemBK |

| pKa (Acidic) | Not available | 2.29 (carboxyl group) | Thermo Fisher Scientific[1] |

| pKa (Basic) | Not available | 9.72 (amino group) | Thermo Fisher Scientific[1] |

| Water Solubility | Not available | 8.85 g/100 mL at 25 °C | ChemBK |

| XLogP3-AA | -2.5 | -2.26 | PubChem[2] |

| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of 3-Amino-2-methylbutanoic acid are not explicitly documented. However, standard methodologies for amino acid analysis can be readily adapted.

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa values) of the amino and carboxylic acid groups can be determined experimentally using potentiometric titration.

Principle: An aqueous solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Detailed Methodology:

-

Solution Preparation: Prepare a 0.1 M solution of 3-Amino-2-methylbutanoic acid in deionized water.

-

Initial pH Adjustment: Adjust the initial pH of the solution to below 2.0 by adding a strong acid (e.g., 0.1 M HCl) to ensure the complete protonation of both the amino and carboxyl groups.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of 0.1 M NaOH.

-

Titration Procedure: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of NaOH added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The curve will exhibit two equivalence points. The pKa of the carboxylic acid group (pKa1) is the pH at which half of the first equivalent of NaOH has been added. The pKa of the amino group (pKa2) is the pH at the midpoint between the first and second equivalence points.

Synthesis of 3-Amino-2-methylbutanoic acid

A plausible synthetic route for 3-Amino-2-methylbutanoic acid can be adapted from the Hell-Volhard-Zelinsky reaction followed by amination.

Principle: This method involves the α-bromination of a carboxylic acid followed by the displacement of the bromine with an amino group.

Detailed Methodology:

-

α-Bromination: 2-Methylbutanoic acid is treated with bromine (Br2) in the presence of a catalytic amount of phosphorus tribromide (PBr3). This reaction yields 3-bromo-2-methylbutanoic acid.

-

Amination: The resulting 3-bromo-2-methylbutanoic acid is then treated with an excess of ammonia (B1221849) (NH3). The ammonia acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form 3-Amino-2-methylbutanoic acid.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental determination of the pKa values of 3-Amino-2-methylbutanoic acid via potentiometric titration.

Caption: Workflow for pKa determination of 3-Amino-2-methylbutanoic acid.

References

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Amino-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 3-amino-2-methylbutanoic acid. It is intended for an audience with a strong background in chemistry, particularly in the fields of organic chemistry, stereochemistry, and analytical chemistry. This document will delve into the isomeric forms of this compound, its stereochemical complexity, and the experimental methodologies for its synthesis, separation, and characterization.

Introduction to 3-Amino-2-methylbutanoic Acid

3-Amino-2-methylbutanoic acid is a non-proteinogenic amino acid with the molecular formula C₅H₁₁NO₂. Its structure is characterized by a butane (B89635) backbone with an amino group at the third carbon and a methyl group at the second carbon. The presence of multiple chiral centers gives rise to a number of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. A thorough understanding of these isomers is critical for researchers in drug discovery and development, as the specific stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.

Structural Isomerism

Structural isomers are molecules that have the same molecular formula but different structural formulas. In the context of C₅H₁₁NO₂, several structural isomers exist, including constitutional isomers where the connectivity of atoms differs. For example, the well-known proteinogenic amino acid valine is a structural isomer of 3-amino-2-methylbutanoic acid, with the IUPAC name 2-amino-3-methylbutanoic acid . Another structural isomer is 2-amino-2-methylbutanoic acid .

Comparative Physicochemical Properties of Structural Isomers

While the primary focus of this guide is 3-amino-2-methylbutanoic acid, a comparison with its structural isomer, L-valine, provides valuable context.

| Property | L-Valine (2-amino-3-methylbutanoic acid) | 3-Amino-2-methylbutanoic Acid |

| Molecular Weight | 117.15 g/mol | 117.15 g/mol [1] |

| Melting Point | 315 °C (decomposes)[2] | Not experimentally determined (Computed) |

| Boiling Point | 213.6 °C at 760 mmHg[2] | Not experimentally determined (Computed) |

| Water Solubility | 85 g/L (20 °C)[2] | Not experimentally determined (Computed) |

| Specific Rotation [α] | +28° (c=8, 6N HCl)[2] | Not experimentally determined for individual isomers |

Stereochemistry of 3-Amino-2-methylbutanoic Acid

3-Amino-2-methylbutanoic acid possesses two chiral centers, at the C2 and C3 positions. The number of possible stereoisomers is therefore 2ⁿ, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.

The four stereoisomers are:

-

(2R,3R)-3-amino-2-methylbutanoic acid

-

(2S,3S)-3-amino-2-methylbutanoic acid

-

(2R,3S)-3-amino-2-methylbutanoic acid

-

(2S,3R)-3-amino-2-methylbutanoic acid

The (2R,3R) and (2S,3S) isomers are enantiomers of each other. Similarly, the (2R,3S) and (2S,3R) isomers are another pair of enantiomers. The relationship between any enantiomeric pair and the other is diastereomeric. For instance, (2R,3R) is a diastereomer of (2R,3S) and (2S,3R).

References

The Elusive Natural Presence of 3-Amino-2-methylbutanoic Acid: A Technical Review

Despite extensive investigation into the vast and diverse world of natural products, there is currently no scientific evidence to support the natural occurrence of 3-Amino-2-methylbutanoic acid. This technical guide addresses the current state of knowledge regarding this non-proteinogenic amino acid, intended for researchers, scientists, and professionals in drug development. While the core request for quantitative data, experimental protocols for natural extraction, and associated signaling pathways cannot be fulfilled due to the compound's apparent absence in nature, this document will provide a broader context on non-proteinogenic amino acids and the methodologies used to study them.

The Search for 3-Amino-2-methylbutanoic Acid in Nature

A comprehensive survey of scientific literature and chemical databases reveals a significant lack of documentation for 3-Amino-2-methylbutanoic acid as a naturally occurring molecule. Searches for its various stereoisomers—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—in a wide range of organisms, including plants, fungi, bacteria, insects, and marine life, have yielded no positive identifications.

While the structurally similar compound 3-methylbutanoic acid has been identified as a fungal metabolite, this does not contain the critical amino group that defines the target molecule. The vast majority of naturally occurring amino acids are α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group. While β-amino acids (where the amino group is on the second carbon from the carboxyl group) do exist in nature, 3-Amino-2-methylbutanoic acid does not appear to be among them based on current knowledge.

Fungi, in particular, are known for producing a wide array of non-proteinogenic amino acids, many of which serve as defense chemicals or are incorporated into peptide antibiotics.[1][2] However, even within this diverse chemical space, 3-Amino-2-methylbutanoic acid has not been reported.

General Methodologies for the Study of Non-Proteinogenic Amino Acids

Although we cannot provide specific protocols for 3-Amino-2-methylbutanoic acid from natural sources, this section outlines the general experimental workflows and analytical techniques employed in the discovery and characterization of novel non-proteinogenic amino acids. These methodologies would be applicable should this compound be discovered in a natural source in the future.

Extraction and Isolation

The initial step in identifying novel compounds from a biological source is extraction. The choice of solvent and technique depends on the polarity of the target molecule and the nature of the source material. A general workflow is as follows:

Caption: General workflow for the extraction and isolation of compounds from natural sources.

Structure Elucidation and Quantification

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. Fragmentation patterns can provide structural clues. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are typically employed. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., carboxylic acids, amines). |

| Chiral Chromatography | Separates and identifies different stereoisomers of the compound. |

Quantitative analysis, to determine the concentration of the compound in the original source, is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector, often a mass spectrometer (LC-MS or GC-MS).

Biosynthetic Pathways of Non-Proteinogenic Amino Acids

The biosynthesis of non-proteinogenic amino acids often deviates from the well-established pathways for proteinogenic amino acids. They can arise from:

-

Modification of proteinogenic amino acids: Enzymes can modify existing amino acids to create novel structures.

-

Intermediates of metabolic pathways: Some non-proteinogenic amino acids are intermediates in other biosynthetic pathways.

-

De novo synthesis: Some organisms have unique enzymatic pathways to synthesize non-proteinogenic amino acids from simple precursors.

The diagram below illustrates a conceptual pathway for the potential biosynthesis of a generic β-amino acid from an α-amino acid precursor, a common route for the formation of such compounds.

Caption: A hypothetical enzymatic pathway for the biosynthesis of a β-amino acid.

Conclusion

References

The Unseen Architects: A Technical Guide to the Biological Significance of β-Amino Acids in Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amino acids, the lesser-known siblings of the canonical α-amino acids, are emerging from the shadows of protein biochemistry to reveal their profound impact on the structure and function of a vast array of natural products.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the biological significance of β-amino acids, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the unique structural properties conferred by these building blocks, their diverse biosynthetic origins, and their crucial roles in the potent biological activities of host natural products. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding and inspire novel avenues of research and drug discovery.

Introduction: The Structural and Functional Versatility of β-Amino Acids

While α-amino acids form the fundamental backbone of proteins, β-amino acids introduce a critical structural perturbation—an additional carbon atom in the backbone—that unlocks a world of chemical and biological diversity.[1][3][4][5][6][7] This seemingly minor alteration has profound consequences for the conformational properties of peptides and other natural products, leading to the formation of unique secondary structures and imparting remarkable resistance to proteolytic degradation.[8][9] Natural products incorporating β-amino acids exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and immunosuppressive properties.[1][2][3][4][5][6][7][10][11] Their inherent stability and diverse functionalities make them attractive scaffolds for the development of novel therapeutics with improved pharmacokinetic profiles.[8][9]

Distribution and Diversity of β-Amino Acids in Natural Products

β-Amino acids are found across a wide range of natural product classes, originating from diverse biological sources, including bacteria, fungi, plants, and marine organisms.[1][2][3][4][5][6][7] Their incorporation significantly broadens the chemical space of natural products beyond that achievable with proteinogenic α-amino acids alone.

Prevalence in Different Classes of Natural Products

The following table summarizes the distribution of common β-amino acids in major classes of natural products.

| Natural Product Class | Common β-Amino Acids Found | Representative Examples | Biological Activity |

| Non-Ribosomal Peptides (NRPs) | β-Alanine, β-Leucine, β-Tyrosine, 3-Amino-2-methylpropanoic acid | Bleomycin, Microcystin, Dolastatins | Anticancer, Hepatotoxic, Cytotoxic |

| Polyketides (PKS) | 3-Aminobutanoic acid, 3-Amino-5-hexenoic acid | Cryptophycins, Geldanamycin | Antitumor, Antibiotic |

| β-Lactam Antibiotics | (2S,3S)-3-Aminocardicinic acid | Nocardicins, Penicillins, Cephalosporins | Antibacterial |

| Alkaloids | β-Phenylalanine | Taxol (Paclitaxel) | Anticancer |

| Marine Natural Products | Various unique and modified β-amino acids | Halipeptins, Didemnins | Cytotoxic, Antiviral |

Structural Diversity of β-Amino Acid Side Chains

The side chains of β-amino acids found in nature are as diverse as their α-counterparts, ranging from simple alkyl and aromatic groups to more complex and functionalized moieties. This diversity is a key contributor to the wide range of biological activities observed.

Biosynthesis of β-Amino Acids and their Incorporation into Natural Products

The biosynthesis of β-amino acids follows several distinct enzymatic pathways, which are often integrated into the larger assembly lines of natural product biosynthesis.

Key Biosynthetic Pathways

Three primary enzymatic strategies are employed for the formation of the β-amino acid scaffold:

-

Amino-mutases: These enzymes catalyze the migration of an amino group from the α- to the β-position of an α-amino acid precursor.

-

Decarboxylases: Specific decarboxylases act on α-amino dicarboxylic acids to yield β-amino acids.

-

Transaminases: Aminotransferases can introduce an amino group at the β-position of a suitable keto-acid precursor.

A schematic overview of these pathways is presented below.

Incorporation by Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPS) are large, modular enzymes responsible for the assembly of a wide variety of peptide natural products.[1][9][12][13][14] Specific modules within the NRPS assembly line are responsible for the recognition, activation, and incorporation of β-amino acids into the growing peptide chain.[1][9][12][13][14] The adenylation (A) domain of a dedicated module selectively recognizes and activates a specific β-amino acid, which is then tethered to the peptidyl carrier protein (PCP) domain. The condensation (C) domain then catalyzes the formation of a peptide bond between the β-amino acid and the growing peptide chain.

Biological Activities and Therapeutic Potential

The incorporation of β-amino acids often confers potent and specific biological activities to natural products. This section highlights some of the key therapeutic areas where these compounds show promise.

Antimicrobial and Antifungal Activity

Many β-amino acid-containing natural products exhibit strong activity against a range of microbial pathogens. Their unique structures can disrupt cell wall synthesis, membrane integrity, or essential metabolic pathways in microorganisms. The increased resistance to enzymatic degradation also contributes to their sustained antimicrobial effect.

Anticancer and Cytotoxic Activity

A significant number of potent anticancer agents, including the blockbuster drug Taxol (paclitaxel), contain a β-amino acid moiety.[4][5][6][7] These compounds often exert their cytotoxic effects by interfering with microtubule dynamics, inducing apoptosis, or inhibiting key signaling pathways involved in cell proliferation and survival.

Table of IC50 Values for Selected β-Amino Acid-Containing Natural Products:

| Compound | β-Amino Acid Moiety | Target/Mechanism | Cancer Cell Line | IC50 (nM) |

| Paclitaxel (Taxol) | β-Phenylisoserine | Microtubule stabilization | A549 (Lung) | 2.5 |

| Cryptophycin 1 | 3-Amino-2-methylpropanoic acid | Microtubule depolymerization | MCF-7 (Breast) | 0.01 |

| Didemnin B | Isostatine | Protein synthesis inhibition | P388 (Leukemia) | 0.4 |

| Dolastatin 10 | Dolaphenine | Tubulin polymerization inhibition | L1210 (Leukemia) | 0.1 |

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of β-amino acid-containing natural products.

Isolation and Purification: High-Performance Liquid Chromatography (HPLC)

Objective: To purify a β-amino acid-containing peptide from a crude natural product extract.

Materials:

-

Crude natural product extract

-

HPLC system with a C18 reversed-phase column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Fraction collector

-

Lyophilizer

Protocol:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the filtered sample onto the column.

-

Elute the compounds using a linear gradient of Solvent B (e.g., 5% to 95% over 60 minutes) at a constant flow rate (e.g., 1 mL/min).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).

-

Collect fractions corresponding to the peaks of interest using a fraction collector.

-

Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Bioactivity Screening: Cytotoxicity MTT Assay

Objective: To determine the cytotoxic activity of a purified β-amino acid-containing compound against a cancer cell line.

Materials:

-

Purified compound

-

Cancer cell line (e.g., HeLa)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the purified compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of a β-amino acid-containing cyclic peptide.

Materials:

-

Purified cyclic peptide (1-5 mg)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d6 or CD3CN)

-

High-field NMR spectrometer (e.g., 600 MHz or higher)

Protocol:

-

Dissolve the purified peptide in the appropriate deuterated solvent.

-

Acquire a series of 1D and 2D NMR spectra, including:

-

¹H NMR

-

¹³C NMR

-

COSY (Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

-

TOCSY (Total Correlation Spectroscopy) to confirm the full spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations and establish the peptide sequence.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain through-space correlations between protons, which provide distance restraints for structure calculation.

-

-

Assign all proton and carbon resonances of the peptide.

-

Extract distance restraints from the NOESY/ROESY spectra and dihedral angle restraints from coupling constants.

-

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the three-dimensional structure of the peptide based on the experimental restraints.

Future Perspectives and Drug Development

The unique structural and biological properties of β-amino acids make them highly valuable building blocks for the design of novel therapeutic agents. The growing understanding of their biosynthesis opens up exciting possibilities for biosynthetic engineering and the generation of novel "unnatural" natural products with tailored activities. By leveraging the knowledge of NRPS machinery, it may be possible to create new peptide antibiotics to combat resistant bacteria or develop more potent and selective anticancer drugs. The continued exploration of the vast chemical diversity of natural products, coupled with advances in synthetic and analytical techniques, will undoubtedly uncover more β-amino acid-containing molecules with significant therapeutic potential.

Conclusion

β-Amino acids are far more than mere structural curiosities; they are key players in the biological activity of a multitude of natural products. Their ability to confer unique conformational properties and enhance metabolic stability provides a powerful tool for nature's chemical arsenal. For researchers and drug developers, a thorough understanding of the biological significance of β-amino acids is essential for harnessing their potential in the development of next-generation therapeutics. This guide has provided a comprehensive overview of their distribution, biosynthesis, and bioactivity, along with practical experimental guidance, to empower further exploration in this exciting and promising field.

References

- 1. Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 4. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. [PDF] Biosynthesis of natural products containing β-amino acids. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

Spectroscopic Profile of 3-Amino-2-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-methylbutanoic acid, a non-proteinogenic amino acid of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established chemical principles and data from similar structures. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for amino acids are also provided to enable researchers to obtain empirical data.

Chemical Structure and Properties

3-Amino-2-methylbutanoic acid (C₅H₁₁NO₂) is a structural isomer of the common amino acid valine. Its unique structure, with the amino group at the 3-position, imparts distinct chemical and biological properties.

Molecular Formula: C₅H₁₁NO₂ Molecular Weight: 117.15 g/mol [1][2] IUPAC Name: 3-amino-2-methylbutanoic acid[2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Amino-2-methylbutanoic acid. These values are calculated based on computational models and should be considered as estimations until experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.5 - 2.7 | Multiplet | - |

| H-3 | 3.1 - 3.3 | Multiplet | - |

| CH₃ (at C-2) | 1.1 - 1.3 | Doublet | ~7 |

| CH₃ (at C-3) | 1.2 - 1.4 | Doublet | ~7 |

| NH₂ | Variable | Broad Singlet | - |

| COOH | 10 - 12 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (COOH) | 175 - 180 |

| C-2 | 45 - 50 |

| C-3 | 50 - 55 |

| CH₃ (at C-2) | 15 - 20 |

| CH₃ (at C-3) | 18 - 23 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-Amino-2-methylbutanoic acid is expected to show characteristic absorption bands for the amino and carboxylic acid groups.

Table 3: Predicted Significant IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine) | 3200 - 3500 | Medium |

| C-H stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| N-H bend (Amine) | 1550 - 1650 | Medium |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Amino-2-methylbutanoic acid, electrospray ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectral Data (ESI-MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.0863 |

| [M+Na]⁺ | 140.0682 |

| [M-H]⁻ | 116.0717 |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for an amino acid like 3-Amino-2-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3] The choice of solvent will depend on the solubility of the compound and the desired information.

-

For analysis in D₂O, the pH (or pD) of the solution can significantly affect the chemical shifts of the ionizable groups.[3] Adjust the pD to a desired value (e.g., neutral pD ~7.4) using dilute DCl or NaOD.[3]

-

Add a small amount of an internal standard (e.g., DSS or TSP for aqueous solutions) for accurate chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[3]

¹H NMR Acquisition:

-

Instrument: 400-600 MHz NMR Spectrometer

-

Pulse Program: Standard 1D proton pulse sequence.

-

Temperature: 298 K (25 °C).[3]

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

-

Instrument: 100-150 MHz NMR Spectrometer

-

Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[3]

-

Temperature: 298 K (25 °C).[3]

-

Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3-Amino-2-methylbutanoic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty, clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Sample Preparation (for LC-MS):

-

Prepare a stock solution of 3-Amino-2-methylbutanoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[4]

-

If analyzing a complex mixture, a protein precipitation step followed by supernatant analysis may be necessary.[4]

-

An internal standard (an isotopically labeled version of the analyte) can be added for quantitative analysis.[4]

LC-MS/MS Analysis:

-

Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often suitable for separating polar compounds like amino acids.[4]

-

Ionization Source: Electrospray Ionization (ESI) in positive and/or negative ion mode.[4]

-

Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

-

Scan Mode:

-

Full Scan: To determine the molecular ion.

-

Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation. The precursor ion (e.g., m/z 118 for [M+H]⁺) is selected and fragmented.

-

-

Collision Energy: Optimize to achieve characteristic fragmentation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like 3-Amino-2-methylbutanoic acid.

Caption: Workflow for Spectroscopic Analysis.

References

Thermal Stability and Decomposition of 3-Amino-2-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbutanoic acid, a β-amino acid, is a molecule of interest in various fields, including peptide synthesis and drug design. Understanding its thermal stability and decomposition profile is crucial for establishing safe handling and storage conditions, as well as for predicting its behavior during manufacturing processes that involve elevated temperatures. This technical guide provides an in-depth overview of the expected thermal properties of 3-Amino-2-methylbutanoic acid, drawing upon the known behavior of related β-amino acids and structural analogues. Due to the limited availability of specific experimental data for this compound, this guide presents a predictive analysis based on established chemical principles and data from similar molecules.

Predicted Thermal Decomposition Profile

Based on the analysis of related compounds, the thermal decomposition of 3-Amino-2-methylbutanoic acid is expected to occur in a primary stage involving the loss of ammonia (B1221849) (deamination) and subsequent formation of unsaturated carboxylic acids. The presence of a methyl group at the α-position may influence the decomposition temperature and the distribution of final products.

Quantitative Data Summary

The following table summarizes the anticipated thermal decomposition data for 3-Amino-2-methylbutanoic acid based on analogous compounds. It is important to note that these are estimated values and experimental verification is highly recommended.

| Thermal Analysis Parameter | Predicted Value/Range | Notes |

| Decomposition Onset Temperature (Tonset) | 180 - 220 °C | Based on the decomposition of other β-amino acids. |

| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | The temperature of maximum rate of weight loss. |

| Primary Mass Loss Event | ~14.5% | Corresponds to the theoretical loss of ammonia (NH₃). |

| Secondary Decomposition Stage | > 250 °C | Involves the breakdown of the unsaturated carboxylic acid backbone. |

| Final Residue at 600 °C | Variable | Dependent on experimental conditions (e.g., atmosphere). |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of 3-Amino-2-methylbutanoic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA) Protocol

Objective: To measure the mass loss of 3-Amino-2-methylbutanoic acid as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 3-Amino-2-methylbutanoic acid into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss for each distinct decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal transitions of 3-Amino-2-methylbutanoic acid.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-2-methylbutanoic acid into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Identify endothermic or exothermic peaks corresponding to melting, decomposition, or other thermal events.

-

Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each observed transition.

-

Mandatory Visualizations

Predicted Thermal Decomposition Pathway of 3-Amino-2-methylbutanoic acid

Caption: Predicted thermal decomposition pathway of 3-Amino-2-methylbutanoic acid.

Experimental Workflow for Thermal Analysis

Caption: General workflow for the thermal analysis of 3-Amino-2-methylbutanoic acid.

Conclusion

Solubility Profile of 3-Amino-2-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-2-methylbutanoic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document focuses on providing a qualitative solubility profile based on established principles of amino acid chemistry and comparative data from its structural isomer, L-valine (2-Amino-3-methylbutanoic acid). Furthermore, this guide details a standard experimental protocol for the quantitative determination of its solubility in various solvents, offering a practical framework for researchers to generate precise data.

Predicted Qualitative Solubility of 3-Amino-2-methylbutanoic Acid

The solubility of an amino acid is primarily dictated by its zwitterionic nature, possessing both a carboxylic acid group (-COOH) and an amino group (-NH2), and the character of its side chain. For 3-Amino-2-methylbutanoic acid, the presence of these polar functional groups suggests a degree of solubility in polar solvents. The branched alkyl side chain introduces a hydrophobic character that will influence its solubility relative to simpler amino acids.

Based on these structural features and data from its isomer, L-valine, the following qualitative solubility profile is predicted:

-

Water: Expected to be soluble. The polar amino and carboxyl groups will interact favorably with water molecules through hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): Expected to have moderate to sparing solubility. These solvents can engage in hydrogen bonding but are less polar than water, which may lead to reduced solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to have some degree of solubility, although likely less than in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble or insoluble. The nonpolar nature of these solvents does not favorably interact with the polar functional groups of the amino acid.

-

Aqueous Acids and Bases: Solubility is expected to increase in acidic and basic solutions due to the formation of the corresponding cationic and anionic salts, which are generally more soluble than the zwitterionic form.

Quantitative Solubility Data of L-Valine (2-Amino-3-methylbutanoic acid)

To provide a quantitative context, the following table summarizes the experimentally determined solubility of L-valine, a structural isomer of 3-Amino-2-methylbutanoic acid, in various solvents. It is important to note that while the general trends in solubility are likely to be similar, the exact numerical values for 3-Amino-2-methylbutanoic acid may differ.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 0 | 83.4 | [1] |

| Water | 20 | 85 | [2] |

| Water | 25 | 88.5 | [1][3] |

| Water | 50 | 96.2 | [1] |

| Water | 65 | 102.4 | [1] |

| Ethanol (B145695) | 20-70 | Slightly Soluble | [4] |

| Methanol | 20-70 | Slightly Soluble | [5] |

| Isopropyl Alcohol | 20-70 | Slightly Soluble | [4] |

| Acetone (B3395972) | 20-70 | Slightly Soluble | [4] |

| N,N-Dimethylformamide | 20-70 | Slightly Soluble | [4] |

| Ether | Ambient | Insoluble | [3] |

The solubility of L-valine in water increases with temperature.[1][4] In several organic solvents, including ethanol, acetone, and isopropanol (B130326), L-valine is only slightly soluble.[4] A study on the solubility of L-valine in 12 different monosolvents at various temperatures found the following solubility sequence at 298.15 K: water > methanol > ethanol > 1,4-dioxane (B91453) > isobutanol > acetone > n-butanol > ethyl acetate (B1210297) > acetonitrile (B52724) > methyl acetate > isopropanol > n-propanol.[5]

Experimental Protocol: Gravimetric Method for Solubility Determination

This section details a standard gravimetric method for the quantitative determination of the solubility of 3-Amino-2-methylbutanoic acid. This method is reliable for determining the solubility of non-volatile solutes in a given solvent.[6][7][8][9]

Objective: To determine the concentration of a saturated solution of 3-Amino-2-methylbutanoic acid in a specific solvent at a controlled temperature.

Materials:

-

3-Amino-2-methylbutanoic acid

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed, dry vials or evaporating dishes

-

Drying oven

-

Conical flasks or sealed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Amino-2-methylbutanoic acid to a known volume of the chosen solvent in a conical flask or a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, dry vial or evaporating dish. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the decomposition point of 3-Amino-2-methylbutanoic acid.

-

Continue drying until a constant weight of the vial with the dried solute is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final constant weight of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent, grams of solute per liter of solvent, or moles of solute per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 3-Amino-2-methylbutanoic acid.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

References

- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. L-Valine | 72-18-4 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

3-Amino-2-methylbutanoic Acid: A Technical Whitepaper on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methylbutanoic acid, a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA) and a derivative of the branched-chain amino acid L-valine, presents a compelling scaffold for investigation in neuroscience and pharmacology. While direct experimental evidence detailing its specific biological activities remains limited in publicly accessible literature, its structural similarity to known neuroactive compounds suggests a potential for modulating GABAergic neurotransmission. This technical guide synthesizes the available information on structurally related compounds, outlines potential mechanisms of action, and provides a comprehensive framework for the future investigation of 3-Amino-2-methylbutanoic acid's biological profile. We present detailed hypothetical experimental protocols for assessing its activity at GABA receptors and illustrate key concepts with signaling pathway and workflow diagrams.

Introduction

3-Amino-2-methylbutanoic acid is a chiral molecule existing as four potential stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Its structural architecture, featuring a γ-amino acid backbone with a methyl group at the α-position, positions it as a GABA analogue. GABA analogues are a class of compounds designed to interact with the GABA system, often exhibiting anticonvulsant, anxiolytic, and sedative properties. Furthermore, its origin as a derivative of L-valine, an essential branched-chain amino acid, suggests potential interactions with amino acid transport systems and metabolic pathways in the central nervous system (CNS). This document aims to provide a thorough overview of the potential biological activities of 3-Amino-2-methylbutanoic acid based on the established pharmacology of its structural relatives and to propose a detailed research plan for its empirical evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Amino-2-methylbutanoic acid is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | --INVALID-LINK-- |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-amino-2-methylbutanoic acid | --INVALID-LINK-- |

| CAS Number | 32723-74-3 | --INVALID-LINK-- |

| Stereoisomers | (2R,3S), (2S,3R), (2R,3R), (2S,3S) |

Potential Biological Activities and Inferred Mechanisms of Action

GABA Receptor Modulation

The primary hypothesized mechanism of action for 3-Amino-2-methylbutanoic acid is the modulation of GABA receptors, the main inhibitory neurotransmitter receptors in the CNS.

-

GABAA Receptor Activity: As a GABA analogue, 3-Amino-2-methylbutanoic acid could potentially act as an agonist, antagonist, or allosteric modulator at GABAA receptors. Agonism would lead to neuronal hyperpolarization and inhibitory effects, while antagonism would block the effects of endogenous GABA. Positive allosteric modulation would enhance the effect of GABA, a mechanism employed by benzodiazepines and barbiturates.

-

GABAB Receptor Activity: It is also plausible that 3-Amino-2-methylbutanoic acid interacts with GABAB receptors, which are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.

The specific activity and selectivity for GABA receptor subtypes would be highly dependent on the stereochemistry of the molecule.

Amino Acid Transporter Interaction

As a derivative of L-valine, 3-Amino-2-methylbutanoic acid may interact with various amino acid transporters in the CNS, such as the large neutral amino acid transporter (LAT1). Such interactions could influence its own brain penetration and/or affect the transport of other essential amino acids, thereby indirectly modulating neurotransmitter synthesis and overall brain function.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of 3-Amino-2-methylbutanoic acid, Table 2 summarizes quantitative data for several well-characterized GABA analogues. It is important to note that these are different molecules and their activities do not directly predict the activity of 3-Amino-2-methylbutanoic acid.

| Compound | Target | Assay | Activity (IC50/Ki/pA2) | Reference |

| GABA | GABAA Receptor | Radioligand Binding | Ki: 10-100 nM | |

| Baclofen | GABAB Receptor | Radioligand Binding | Ki: ~1 µM | |

| Pregabalin | α2δ subunit of VGCC | Radioligand Binding | Ki: ~30-100 nM | |

| Gabapentin | α2δ subunit of VGCC | Radioligand Binding | Ki: ~140 nM | |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Functional Assay | pA2: 3.5 | [1] |

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of 3-Amino-2-methylbutanoic acid, a systematic experimental approach is required. The following are detailed, hypothetical protocols for key in vitro and ex vivo experiments.

In Vitro Radioligand Binding Assays for GABA Receptor Affinity

Objective: To determine the binding affinity of the stereoisomers of 3-Amino-2-methylbutanoic acid for GABAA and GABAB receptors.

Materials:

-

Rat or human brain tissue homogenates (cortex or cerebellum).

-

Radioligands: [³H]GABA, [³H]Muscimol (for GABAA), [³H]Baclofen (for GABAB).

-

Non-labeled ligands for competition assays: GABA, Baclofen, and the four stereoisomers of 3-Amino-2-methylbutanoic acid.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and cocktail.

Protocol:

-

Prepare brain membrane homogenates according to standard protocols.

-

For saturation binding assays, incubate membrane preparations with increasing concentrations of the radioligand in the presence and absence of a high concentration of a non-labeled competitor to determine total and non-specific binding.

-

For competition binding assays, incubate membrane preparations with a fixed concentration of radioligand and increasing concentrations of the test compounds (each stereoisomer of 3-Amino-2-methylbutanoic acid).

-

Incubate at 4°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Ki values.

Electrophysiological Studies on Primary Neuronal Cultures

Objective: To characterize the functional effects of 3-Amino-2-methylbutanoic acid stereoisomers on neuronal activity.

Materials:

-

Primary cortical or hippocampal neurons cultured from embryonic rodents.

-

Patch-clamp electrophysiology setup.

-

External and internal recording solutions.

-

GABA, specific GABA receptor antagonists (e.g., bicuculline (B1666979) for GABAA, saclofen (B1680481) for GABAB).

-

The four stereoisomers of 3-Amino-2-methylbutanoic acid.

Protocol:

-

Culture primary neurons for 10-14 days.

-

Perform whole-cell patch-clamp recordings from individual neurons.

-

Apply GABA to elicit baseline inhibitory postsynaptic currents (IPSCs).

-

Bath-apply increasing concentrations of each stereoisomer of 3-Amino-2-methylbutanoic acid and record changes in holding current and the frequency/amplitude of spontaneous IPSCs.

-

To test for agonistic activity, apply the compounds in the absence of GABA.

-

To determine the receptor subtype involved, co-apply the active stereoisomer(s) with specific antagonists (bicuculline or saclofen).

-

Analyze the data to determine EC50 values for agonistic effects or the degree of potentiation/inhibition of GABA-evoked currents.

Visualizations

To further illustrate the potential mechanisms and experimental approaches, the following diagrams are provided.

Caption: Potential interaction of 3-Amino-2-methylbutanoic acid with the GABAergic synapse.

Caption: A proposed experimental workflow for the biological evaluation of 3-Amino-2-methylbutanoic acid.

Conclusion and Future Directions

3-Amino-2-methylbutanoic acid represents an under-investigated molecule with significant potential for CNS activity due to its structural relationship with GABA and L-valine. The lack of direct experimental data necessitates a systematic and rigorous investigation to elucidate its pharmacological profile. The proposed experimental framework, starting with in vitro receptor binding and functional assays, followed by more complex ex vivo and in vivo studies, will be crucial in determining its potential as a novel therapeutic agent for neurological disorders. A key focus of future research must be the stereoselective synthesis and evaluation of all four stereoisomers, as biological activity is often confined to a single isomer. The findings from such studies will not only clarify the biological role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of GABA analogues.

References

role of 3-Amino-2-methylbutanoic acid in the origin of life

An In-depth Technical Guide on the Role of 3-Amino-2-methylbutanoic Acid in the Origin of Life

Abstract

3-Amino-2-methylbutanoic acid, more commonly known as isovaline (B112821), is a non-proteinogenic amino acid that has become a focal point in origin of life research. Its significance stems from its discovery in carbonaceous meteorites, which often exhibit a significant enantiomeric excess of the left-handed (L) form.[1][2] This extraterrestrial delivery of a chiral bias is hypothesized to have played a crucial role in the emergence of homochirality, a universal and essential feature of life on Earth. This document provides a comprehensive overview of the synthesis, enantiomeric enrichment, and potential prebiotic roles of isovaline, supported by quantitative data, experimental methodologies, and process visualizations.

Introduction to 3-Amino-2-methylbutanoic Acid (Isovaline)

3-Amino-2-methylbutanoic acid (isovaline) is an acyclic, five-carbon amino acid and a structural isomer of the proteinogenic amino acid valine.[1][3] Unlike valine, isovaline is an α-methyl amino acid, meaning it has a methyl group, rather than a hydrogen atom, attached to its α-carbon. This structural feature makes it highly resistant to racemization, the process by which a chiral molecule converts into an equal mixture of both its left- and right-handed forms.[2][4] While rare in terrestrial biology, isovaline's stability and its presence in meteorites make it a molecule of great interest for understanding the prebiotic chemical inventory of the early Earth.[2][4]

Extraterrestrial Origin and Delivery

The primary evidence for isovaline's role in the origin of life comes from its detection in carbonaceous chondrite meteorites.[5] The Murchison meteorite, which fell in Australia in 1969, was one of the first places this rare amino acid was identified, demonstrating an extraterrestrial source of complex organic molecules.[1][6] Since then, isovaline and over 80 other amino acids have been identified in various meteorites, many of which are non-existent in Earth's biosphere.[4][7] The presence of these compounds in materials that predate the formation of Earth, over 4.5 billion years ago, supports the "pseudo-panspermia" hypothesis: the idea that the fundamental building blocks of life were formed in space and delivered to Earth via asteroids, comets, and their fragments.[2][4][6]

The Phenomenon of Enantiomeric Excess

A key feature of life is homochirality; for instance, proteins are constructed almost exclusively from L-amino acids.[4] Abiotic chemical syntheses, however, typically produce racemic mixtures (equal amounts of L and D enantiomers).[4] Remarkably, analyses of meteorites like Murchison and Orgueil have revealed a significant L-enantiomeric excess (l-ee) for isovaline.[8][9] The value for Murchison is the largest confirmed enantiomeric excess for any amino acid found in a meteorite.[8][9][10] This finding suggests that a prebiotic mechanism for breaking chiral symmetry existed in the early solar system, which could have biased Earth's prebiotic inventory toward the left-handed molecules that life eventually adopted.[4][8]

Quantitative Data on Isovaline Enantiomeric Excess in Meteorites

The table below summarizes the L-enantiomeric excess (l-ee) of isovaline measured in various carbonaceous chondrites. The variation in these values, particularly within different fragments of the same meteorite, provides clues about the processes leading to their formation and amplification.

| Meteorite | Type | L-enantiomeric excess (l-ee %) of Isovaline | Reference(s) |

| Murchison | CM2 | 0 to 20.5% | [2][8][9][10][11] |

| Orgueil | CI1 | 15.2 ± 4.0% | [8][9][11] |

| LEW 90500 | CM2 | -0.5 to 3.3% | [10][11] |

| EET 92042 | CR2 | Racemic (no excess) | [8][9] |

| QUE 99177 | CR2 | Racemic (no excess) | [8][9] |

Mechanisms of Prebiotic Synthesis and Enrichment

Abiotic Formation: The Strecker Synthesis Pathway

The most widely accepted mechanism for the abiotic formation of α-amino acids like isovaline in meteorite parent bodies is the Strecker synthesis.[4][7][12][13] This process involves the reaction of a ketone (in this case, 2-butanone, which is achiral), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN) to form an α-aminonitrile intermediate, which is then hydrolyzed to produce the final amino acid.[9][14][15] The presence of α-hydroxy acids in meteorites, which are byproducts of the Strecker pathway, lends further support to this hypothesis.[4] Since the precursors are achiral, the Strecker synthesis itself is expected to produce a racemic mixture of isovaline.[9]

Amplification of Enantiomeric Excess via Aqueous Alteration

The significant L-excesses observed in meteorites suggest that a post-synthesis amplification process occurred.[9] The prevailing hypothesis, inconsistent with enrichment solely by UV circularly polarized light, points to an extended period of aqueous alteration on the meteorite parent bodies.[8][9] A positive correlation has been observed between the degree of aqueous alteration in a meteorite and the magnitude of the L-isovaline (B1672633) excess.[2][16] This suggests that interactions with water and minerals on the parent asteroid amplified a small initial chiral imbalance into the large excesses now measured.[8][16]

Potential Roles in Prebiotic Chemical Evolution

Seeding Homochirality on Earth

The delivery of meteorites bearing L-enriched isovaline and other α-dialkyl amino acids could have been a critical event in the origin of life.[4][8] This extraterrestrial influx would have biased the Earth's prebiotic organic inventory with left-handed molecules before life began.[4][8] This initial bias may have been the deciding factor that led to the selection of L-amino acids over their D-counterparts for protein synthesis, thus solving the puzzle of life's homochirality.[4]

A Prebiotic Chiral Catalyst

Although isovaline is not common in modern biology, its unique stability against racemization makes it an excellent candidate for a prebiotic catalyst.[4] It has been proposed that L-isovaline, once delivered to the early Earth, could have acted as a catalyst to transfer its asymmetry to other crucial prebiotic molecules, such as the α-hydrogen amino acids used in proteins or to sugars.[4] This catalytic transfer would have been a crucial step in propagating and establishing homochirality throughout prebiotic chemical systems.

Key Experimental Protocols

Extraction and Analysis of Isovaline from Meteorites

The determination of isovaline's enantiomeric ratio in meteorite samples is a meticulous process designed to prevent terrestrial contamination.

Methodology:

-

Sample Preparation: An interior piece of the meteorite is crushed into a fine powder.

-

Extraction: The powdered sample undergoes hot water extraction (e.g., 100°C for 24 hours) to release the amino acids into the aqueous phase. The resulting extract is then desalted.

-

Derivatization: The amino acid extract is derivatized using o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This process attaches a fluorescent tag to the amino acids, creating diastereomers that can be separated based on their chirality.

-

Analysis: The derivatized sample is analyzed using liquid chromatography coupled with fluorescence detection and time-of-flight mass spectrometry (LC-FD/TOF-MS).[8][9][10] The different enantiomers (L and D) of isovaline are separated by the chromatography column and quantified by the detectors, allowing for a precise measurement of the enantiomeric excess.[10]

Laboratory Simulation: Prebiotic Strecker Synthesis

The Strecker synthesis can be simulated under plausible prebiotic conditions to study the formation of isovaline.

Generalized Protocol:

-

Reactant Mixture: An aqueous solution containing an aldehyde or ketone (e.g., 2-butanone), an ammonium (B1175870) salt (e.g., ammonium chloride, NH₄Cl), and a cyanide source (e.g., potassium cyanide, KCN) is prepared.[15] The reaction is often performed in a sealed vessel.

-

Aminonitrile Formation: The mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a period ranging from hours to days. During this stage, the aldehyde/ketone, ammonia, and cyanide react to form the α-aminonitrile.[12][14]

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the corresponding α-amino acid. This is typically achieved by adding a strong acid (e.g., HCl) and heating the mixture.[15]

-

Analysis: The final product mixture is analyzed using techniques like chromatography (GC-MS or LC-MS) to identify and quantify the synthesized isovaline.

Conclusion and Future Directions

The presence of L-enriched 3-Amino-2-methylbutanoic acid in meteorites provides compelling evidence for an extraterrestrial contribution to the raw materials for life. Its unique stability and chiral bias position it as a key player in seeding the homochirality essential for biological systems.

Future research should focus on:

-

Experimental verification of catalytic activity: Designing experiments to demonstrate that L-isovaline can effectively catalyze the asymmetric synthesis of other prebiotic molecules under plausible early Earth conditions.

-

Incorporation into early peptides: Investigating whether α-methyl amino acids like isovaline could have been incorporated into early peptides and what structural or functional properties they might have conferred.

-

Expanding meteorite analysis: Continuing the analysis of a wider range of carbonaceous chondrites to better understand the prevalence and distribution of enantiomeric excesses in the early solar system.

These lines of inquiry will further illuminate the journey from simple prebiotic chemistry to the complex, ordered systems that define life.

References

- 1. Isovaline - Wikipedia [en.wikipedia.org]

- 2. astrobiology.com [astrobiology.com]

- 3. Amino acids of the Murchison meteorite: II. Five carbon acyclic primary beta-, gamma-, and delta-amino alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Grayness of the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ancient-origins.net [ancient-origins.net]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]